3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a trifluoromethyl-substituted benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 3-chlorobenzyl chloride.
Introduction of the Benzylidene Moiety: The final step involves the condensation of the triazole derivative with 2-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as piperidine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for further investigation in enzyme kinetics and inhibition studies.
Medicine
The compound has potential medicinal applications due to its biological activity. It is being explored for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and efficacy in preclinical models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding affinity of the compound. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-4-((2-methylbenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((2-fluorobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((2-chlorobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The presence of the trifluoromethyl group in 3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties. Additionally, the specific arrangement of functional groups in this compound may result in unique interactions with molecular targets, offering distinct advantages in various applications.
Properties
CAS No. |
478254-86-3 |
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Molecular Formula |
C16H10ClF3N4S |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H10ClF3N4S/c17-12-6-3-5-10(8-12)14-22-23-15(25)24(14)21-9-11-4-1-2-7-13(11)16(18,19)20/h1-9H,(H,23,25)/b21-9+ |
InChI Key |
UTJFMWHXGLOIQN-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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